N-(3,4-dimethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
Description
N-(3,4-Dimethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a phenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 2. The 3,4-dimethoxyphenyl group on the acetamide nitrogen enhances solubility and may contribute to interactions with biological targets via hydrogen bonding or π-stacking .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-28-19-9-8-16(12-20(19)29-2)24-21(27)14-30-22-18-13-17(15-6-4-3-5-7-15)25-26(18)11-10-23-22/h3-13H,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEUKBDYFAMRKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural components and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Structural Characteristics
The compound features a dimethoxyphenyl group , a pyrazolo[1,5-a]pyrazine moiety , and a sulfanyl group . These structural elements suggest potential interactions with various biological targets, which may lead to diverse pharmacological effects. The molecular formula is with a molecular weight of approximately 408.49 g/mol .
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antitumor Activity : Similar pyrazolo compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, potentially useful in treating chronic inflammatory diseases.
- Antimicrobial Properties : Certain structural analogs have displayed activity against bacterial strains, suggesting potential applications in combating infections.
Case Studies
- Anticancer Activity : A study investigating the cytotoxic effects of related compounds on HeLa cells (cervical cancer) revealed that these compounds could significantly reduce cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 30 µM .
- Inhibition of Enzymatic Activity : Research highlighted that compounds with similar structures inhibited the activity of key enzymes involved in cancer metabolism, such as topoisomerases and kinases. This inhibition was linked to the presence of the pyrazolo[1,5-a]pyrazine scaffold .
- Anti-inflammatory Mechanisms : In vitro studies indicated that derivatives of this compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in stimulated macrophages, suggesting a potential mechanism for treating inflammatory disorders .
Comparative Analysis
A comparison table below summarizes the biological activities observed in structurally related compounds:
| Compound Name | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antitumor | 15 | |
| Compound B | Anti-inflammatory | 20 | |
| Compound C | Antimicrobial | 25 |
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazolo Moiety : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : Electrophilic aromatic substitution reactions are commonly used to introduce the dimethoxyphenyl group.
- Sulfanyl Group Attachment : Nucleophilic substitution reactions facilitate the incorporation of the sulfanyl group into the acetamide structure.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Compounds similar to N-(3,4-dimethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide have shown promising results in inhibiting tumor growth. For instance, derivatives of pyrazole have been tested for their ability to induce apoptosis in cancer cells. A study highlighted that certain pyrazole derivatives displayed significant cytotoxicity against various cancer cell lines, suggesting that this compound may have similar therapeutic potential .
- Anti-inflammatory Properties
-
Mechanism of Action
- The mechanism by which this compound exerts its effects may involve interactions with specific enzymes or receptors involved in cancer progression and inflammation. Detailed studies are necessary to elucidate these mechanisms fully.
Biological Research Applications
-
Biochemical Probes
- This compound can be utilized as a biochemical probe to study various biological processes. Its unique structure allows researchers to investigate its interactions with proteins or enzymes relevant to disease mechanisms .
- Drug Development
Industrial Applications
-
Material Science
- The compound may find applications in materials science as a precursor for synthesizing novel materials with specific properties. Its chemical structure allows for modifications that could lead to materials with enhanced functionalities .
- Catalysis
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrazine Derivatives
Key Insights :
- Methoxy vs. Ethoxy : The target compound’s 3,4-dimethoxyphenyl group likely offers superior solubility compared to the 4-ethoxyphenyl analog , critical for bioavailability.
- Halogenation : The 4-chlorophenyl substitution in could improve metabolic stability and target affinity, as seen in other drug-like molecules.
Pyrazolo[1,5-a]Pyrimidine Analogues
Pyrazolo[1,5-a]pyrimidines are structurally similar but replace the pyrazine ring with a pyrimidine. Notable examples from include:
Key Insights :
- Core Heterocycle : The pyrazine core in the target compound may exhibit distinct electronic properties compared to pyrimidine, affecting binding to targets like kinases or receptors.
- Substituent Strategy : The 3,4-dimethoxyphenyl group is a recurring motif in both pyrazine and pyrimidine derivatives, suggesting its utility in balancing solubility and bioactivity .
Oxadiazole and Triazole Derivatives
Compounds with oxadiazole or triazole cores share functional similarities (e.g., sulfanyl linkages) but differ in scaffold rigidity:
Key Insights :
- Sulfanyl Linkages : The sulfanyl group in D29 and the target compound may facilitate disulfide bond formation or metal coordination in enzyme pockets .
- Biological Activity : While the target compound’s activity is unconfirmed, structurally related oxadiazoles and triazoles demonstrate pesticidal and antimicrobial effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
